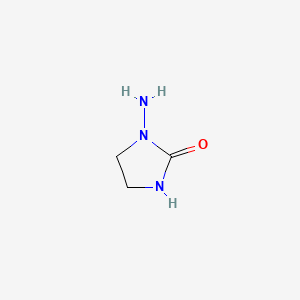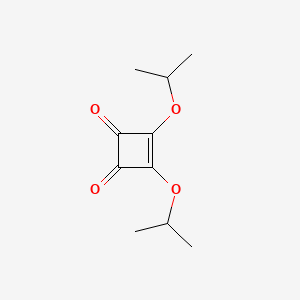
4-(1,3-Benzothiazol-2-yl)phénol
Vue d'ensemble
Description
4-(1,3-Benzothiazol-2-yl)phenol is a useful research compound. Its molecular formula is C13H9NOS and its molecular weight is 227.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1,3-Benzothiazol-2-yl)phenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33004. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1,3-Benzothiazol-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-Benzothiazol-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Études Structurales
Le composé a été utilisé dans des études structurales, en particulier dans l'analyse des N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides . Ces études impliquent l'analyse de la surface de Hirshfeld et les calculs PIXEL . Le composé cristallise avec deux tautomères amino indépendants mais similaires dans les unités asymétriques .
Matériaux Optiques
Les hydrazonylsulfones telles que Bt-NHNHSO2R et leurs iminotautomères ont été étudiées en tant que matériaux optiques . Ces composés présentent des propriétés optiques uniques qui les rendent adaptés à diverses applications dans le domaine de l'optique .
Potentiel Biologique
Le composé a été étudié pour son potentiel biologique . Cela inclut son utilisation potentielle dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques .
Accélérateurs de Vulcanisation
Le système cyclique du benzothiazole, qui fait partie du composé, est largement utilisé comme accélérateurs de vulcanisation . Ce sont des substances qui augmentent la vitesse de vulcanisation, un processus utilisé pour durcir le caoutchouc .
Antioxydants
Le composé est également utilisé comme antioxydant . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres .
Régulateurs de Croissance des Plantes
Le système cyclique du benzothiazole est utilisé dans les régulateurs de croissance des plantes . Ce sont des substances utilisées pour modifier la croissance des plantes ou des parties de plantes .
Agents Anti-inflammatoires
Le composé est utilisé comme agent anti-inflammatoire . Les agents anti-inflammatoires sont des substances qui réduisent l'inflammation .
Inhibiteurs d'Enzymes
Le composé est utilisé comme inhibiteur d'enzymes . Les inhibiteurs d'enzymes sont des substances qui peuvent réduire l'activité des enzymes .
Mécanisme D'action
Target of Action
The primary target of 4-(1,3-Benzothiazol-2-yl)phenol is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound acts as a potent inhibitor against this target, contributing to its anti-tubercular activity .
Mode of Action
4-(1,3-Benzothiazol-2-yl)phenol interacts with its target DprE1 through a series of molecular interactions. The compound’s benzothiazole moiety forms a stable complex with the enzyme, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of the bacteria .
Biochemical Pathways
The inhibition of DprE1 affects the cell wall biosynthesis pathway in M. tuberculosis. The cell wall of this bacterium is crucial for its survival and pathogenicity. By inhibiting DprE1, 4-(1,3-Benzothiazol-2-yl)phenol disrupts the formation of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
The compound’s molecular weight (22728 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
The result of the action of 4-(1,3-Benzothiazol-2-yl)phenol is the inhibition of the growth of M. tuberculosis. By inhibiting the function of DprE1, the compound disrupts the cell wall biosynthesis, leading to the death of the bacteria . This makes 4-(1,3-Benzothiazol-2-yl)phenol a potential candidate for the development of new anti-tubercular drugs .
Analyse Biochimique
Biochemical Properties
4-(1,3-Benzothiazol-2-yl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis . Additionally, 4-(1,3-Benzothiazol-2-yl)phenol interacts with DNA gyrase, an enzyme critical for DNA replication . These interactions highlight the compound’s potential as an antimicrobial agent.
Cellular Effects
The effects of 4-(1,3-Benzothiazol-2-yl)phenol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(1,3-Benzothiazol-2-yl)phenol has been found to induce apoptosis in cancer cells by activating the p53 signaling pathway . This activation leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in programmed cell death. Furthermore, the compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 4-(1,3-Benzothiazol-2-yl)phenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing its reaction . This inhibition disrupts the synthesis of tetrahydrofolate, thereby affecting DNA synthesis and cell proliferation. Additionally, 4-(1,3-Benzothiazol-2-yl)phenol can modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
The effects of 4-(1,3-Benzothiazol-2-yl)phenol change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that 4-(1,3-Benzothiazol-2-yl)phenol can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(1,3-Benzothiazol-2-yl)phenol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antimicrobial and anticancer activities . At high doses, 4-(1,3-Benzothiazol-2-yl)phenol can cause toxic effects, including liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
4-(1,3-Benzothiazol-2-yl)phenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production . These interactions highlight the compound’s potential to influence various metabolic processes and its relevance in metabolic studies.
Transport and Distribution
The transport and distribution of 4-(1,3-Benzothiazol-2-yl)phenol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 4-(1,3-Benzothiazol-2-yl)phenol can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(1,3-Benzothiazol-2-yl)phenol is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 4-(1,3-Benzothiazol-2-yl)phenol can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular function.
Propriétés
IUPAC Name |
4-(1,3-benzothiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMDLCWSMSFWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60978211 | |
| Record name | 4-(1,3-Benzothiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658253 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6265-55-0 | |
| Record name | 2-(4-Hydroxyphenyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(2-benzothiazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6265-55-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,3-Benzothiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 4-(1,3-Benzothiazol-2-yl)phenol into a calix[4]arene framework affect its fluorescence properties and contribute to sodium ion sensing?
A1: In the study by Kim et al. [], 4-(1,3-Benzothiazol-2-yl)phenol was conjugated to a calix[4]arene triester monoacid chloride to create a novel fluoroionophore (compound 4). This compound exhibited fluorescence quenching in the presence of sodium ions (Na+). While the exact mechanism wasn't fully elucidated in the paper, it's likely that the binding of Na+ to the calix[4]arene cavity alters the electronic environment around the 4-(1,3-Benzothiazol-2-yl)phenol fluorophore. This interaction could lead to changes in energy transfer pathways, resulting in the observed fluorescence quenching. Further investigation into the binding mode and photophysical properties would be needed to fully understand the sensing mechanism.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














